molecular formula C12H16BrNO3 B2729949 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide CAS No. 1961945-06-1

2-Bromo-N-(2,4-dimethoxybenzyl)propanamide

Cat. No.: B2729949
CAS No.: 1961945-06-1
M. Wt: 302.168
InChI Key: SBWKZKSPPCDPRY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxybenzyl)propanamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C12H16BrNO3, and it has a molecular weight of 302.168.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide typically involves the bromination of N-(2,4-dimethoxybenzyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-dimethoxybenzyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-N-(2,4-dimethoxybenzyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-dimethoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy groups on the benzyl ring play crucial roles in its binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites on the receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide
  • 2-Bromo-N-(2,4-dimethoxyphenyl)propanamide
  • 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide

Uniqueness

2-Bromo-N-(2,4-dimethoxybenzyl)propanamide is unique due to the presence of both bromine and methoxy groups on the benzyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)6-11(9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKZKSPPCDPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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